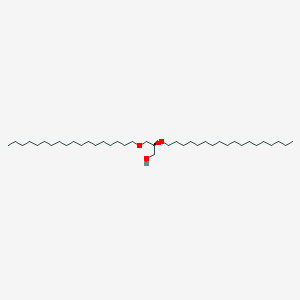

1,2-O-Dioctadecyl-sn-glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2,3-dioctadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHCYTDFERPPPU-KDXMTYKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H80O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-O-Dioctadecyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dioctadecyl-sn-glycerol is a synthetic, saturated dialkyl glyceryl ether. Structurally, it features two octadecyl (C18) chains linked to the sn-1 and sn-2 positions of a glycerol (B35011) backbone via ether bonds. This ether linkage, in contrast to the more common ester linkage found in diacylglycerols (DAGs), confers significant metabolic stability, making it resistant to hydrolysis by lipases. This stability makes this compound an invaluable tool in biochemical and pharmaceutical research. It serves as a non-metabolizable analog of endogenous sn-1,2-diacylglycerol, a critical second messenger in various cellular signaling cascades. Its primary application lies in the sustained activation of protein kinase C (PKC) and in the formation of stable lipid bilayers for drug delivery systems like liposomes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for experimental design and formulation development.

| Property | Value | References |

| IUPAC Name | (2S)-2,3-bis(octadecyloxy)propan-1-ol | [1] |

| Synonyms | D-α,β-Dioctadecyl-glycerol, (S)-2,3-Bis(octadecyloxy)propan-1-ol | [1] |

| CAS Number | 82188-61-2 | [1] |

| Molecular Formula | C₃₉H₈₀O₃ | [1] |

| Molecular Weight | 597.06 g/mol | |

| Monoisotopic Mass | 596.61074641 Da | [1] |

| Appearance | White powder / Crystalline solid | |

| Melting Point | 65 °C | |

| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml | [2] |

| Optical Rotation | [α]²⁵/D = -7 to -12° | |

| Storage Temperature | -20°C or below | [2] |

| XLogP3 (Computed) | 15.6 | [1] |

Role in Signaling Pathways

As a stable analog of diacylglycerol (DAG), this compound plays a crucial role as an activator in the Protein Kinase C (PKC) signaling pathway. Endogenous DAG is transiently produced at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). DAG, along with calcium ions, recruits and activates PKC isoforms. Activated PKC then phosphorylates a multitude of downstream protein substrates on serine and threonine residues, leading to a wide array of cellular responses, including proliferation, differentiation, apoptosis, and inflammation.[3] The metabolic stability of this compound allows for prolonged and controlled activation of this pathway in experimental settings, helping to elucidate the specific downstream effects of PKC activation.

Experimental Protocols

Protocol 1: Synthesis via Lipase-Catalyzed Transesterification

This protocol describes a general enzymatic method for the synthesis of dialkyl glycerols, adapted for this compound. This method offers high regioselectivity and milder reaction conditions compared to purely chemical synthesis.

Materials:

-

1-O-Octadecyl-sn-glycerol

-

Octadecyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Organic solvent (e.g., hexane (B92381) or toluene)

-

Silica (B1680970) gel for column chromatography

-

Elution solvents (e.g., hexane/ethyl acetate (B1210297) gradient)

Methodology:

-

Alkylation of 1-O-Octadecyl-sn-glycerol:

-

Dissolve 1-O-Octadecyl-sn-glycerol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise with stirring.

-

Allow the mixture to stir for 30 minutes at 0°C, then add octadecyl bromide dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

-

Quenching and Extraction:

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product into an organic solvent like hexane or diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product using silica gel column chromatography.

-

Elute with a hexane/ethyl acetate gradient to isolate the this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Characterization by NMR and Mass Spectrometry

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Analysis: Acquire a proton NMR spectrum. Expected signals include multiplets in the 3.4-3.7 ppm range corresponding to the glycerol backbone protons, a triplet around 0.88 ppm for the terminal methyl groups of the alkyl chains, and a broad multiplet around 1.25 ppm for the methylene (B1212753) protons of the alkyl chains.

-

¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. Expected signals will confirm the presence of the glycerol backbone carbons (approx. 60-80 ppm) and the distinct signals of the long alkyl chains.

B. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like chloroform or methanol.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.

-

Analysis: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The high-resolution mass measurement should correspond to the calculated exact mass of the molecule.

Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure PKC activity using this compound as an activator.

Materials:

-

Purified PKC enzyme

-

This compound

-

PKC substrate peptide (e.g., a peptide with the R-X-X-S/T motif)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

Stop solution (e.g., phosphoric acid)

-

Phosphocellulose paper and wash buffers

Methodology:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix this compound and phosphatidylserine (PS) in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Dry the film under vacuum for at least 1 hour.

-

Resuspend the lipid film in kinase reaction buffer and sonicate briefly to form small unilamellar vesicles.[4]

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

-

Stop Reaction and Quantify:

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Compare the activity in the presence of this compound to a negative control (without the lipid activator).

-

Protocol 4: Liposome (B1194612) Formulation by Thin-Film Hydration

This protocol describes the preparation of stable liposomes incorporating this compound.

Materials:

-

This compound

-

A structural phospholipid (e.g., DPPC or DSPC)

-

Cholesterol (optional, for membrane stabilization)

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., PBS or HEPES-buffered saline)

Methodology:

-

Lipid Film Formation:

-

Dissolve this compound and other lipid components in the organic solvent in a round-bottom flask.

-

Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

-

Agitate the flask by gentle rotation or vortexing. This allows the lipid film to swell and form multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To produce smaller, more uniform unilamellar vesicles (LUVs), the MLV suspension can be subjected to sonication or extrusion.

-

Extrusion: Repeatedly pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. This is the preferred method for obtaining a homogenous size distribution.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the resulting liposomes using Dynamic Light Scattering (DLS).

-

Visualize the liposomes using transmission electron microscopy (TEM).

-

References

An In-Depth Technical Guide to the Solubility of 1,2-O-Dioctadecyl-sn-glycerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-O-Dioctadecyl-sn-glycerol, a key ether lipid, in various organic solvents. This document is intended to be a valuable resource for researchers and professionals in drug development and formulation, offering critical data and methodologies for the effective use of this compound. This compound's unique structure, with two octadecyl chains linked to the glycerol (B35011) backbone via ether bonds, imparts upon it valuable emulsifying and stabilizing properties.[1] Its ability to enhance the solubility of hydrophobic compounds makes it a significant excipient in various advanced drug delivery systems.[2]

Core Technical Data

Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature.[2][3] Key physical and chemical properties are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₃₉H₈₀O₃ | [4] |

| Molecular Weight | 597.05 g/mol | |

| Melting Point | 65-66 °C | |

| Appearance | White powder | [2] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely published. However, data for the closely related racemic mixture, 1,2-O-Dioctadecyl-rac-glycerol, provides a strong and reliable indication of its solubility profile in common organic solvents.

| Solvent | Solubility (mg/mL) | Temperature | Method |

| Ethanol | 30 | Room Temperature | Not Specified |

| Dimethylformamide (DMF) | 20 | Room Temperature | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 | Room Temperature | Not Specified |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 | Room Temperature | Not Specified |

Data presented is for 1,2-O-Dioctadecyl-rac-glycerol and is considered a close approximation for this compound.[3]

Experimental Protocols

The determination of lipid solubility is a critical step in pre-formulation studies. The "shake-flask" method is a widely accepted and robust technique for ascertaining the saturation solubility of a compound in a given solvent.[5][6]

Detailed Shake-Flask Method for Determining Solubility

This protocol outlines a standardized procedure for determining the solubility of this compound in an organic solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., Ethanol, DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringes and filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualization of Methodologies and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for shake-flask solubility determination.

Role in Cellular Signaling

Ether lipids, including 1,2-O-dialkyl-sn-glycerols, are recognized for their involvement in cellular signaling pathways.[1][7] this compound is a structural analog of diacylglycerol (DAG), a crucial second messenger.[3] DAG activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to a variety of cellular responses. The ether linkages in this compound make it more resistant to degradation by lipases compared to the ester bonds in DAG, suggesting it could have a more prolonged signaling effect.

The following diagram illustrates the potential signaling pathway involving this compound as a DAG mimetic.

Caption: this compound signaling pathway.

References

- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C39H80O3 | CID 13418278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Applications of 1,2-O-Dioctadecyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-O-Dioctadecyl-sn-glycerol, a synthetic ether lipid of significant interest in pharmaceutical sciences and material science. Particular focus is given to the concept of its critical micelle concentration (CMC), methodologies for its determination, and its roles in advanced drug delivery systems.

Introduction to this compound

This compound (C39H80O3, MW: 597.06 g/mol ) is a saturated dialkyl glyceryl ether.[1][2] Its structure consists of a glycerol (B35011) backbone with two octadecyl (C18) alkyl chains attached at the sn-1 and sn-2 positions via ether linkages.[3] This ether linkage, in contrast to the ester linkages found in most natural glycerolipids, confers high chemical and enzymatic stability, preventing degradation by lipases.[3] Consequently, it serves as a non-hydrolyzable analog of the crucial signaling molecule diacylglycerol (DAG).[1][3]

Due to its amphiphilic nature, with a polar glycerol headgroup and two long nonpolar alkyl chains, this compound exhibits excellent emulsifying and stabilizing properties.[4] Its biocompatibility and stability make it a valuable component in various applications, including:

-

Drug Delivery Systems: A key structural component in liposomal formulations and lipid nanoparticles (LNPs) to enhance the stability and delivery of therapeutic agents.[4][5]

-

Model Membranes: Used to create model lipid bilayers to study the dynamics and stability of biological membranes without the interference of metabolic degradation.[1]

-

Cosmetic Formulations: Employed for its emollient properties, improving texture and moisture retention in skincare products.[4]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental characteristic of an amphiphilic compound. It is defined as the concentration above which individual molecules (monomers) in a solution begin to self-assemble into supramolecular structures, such as micelles. Below the CMC, the molecules exist predominantly as monomers. At and above the CMC, a dynamic equilibrium exists between monomers and micelles. The determination of the CMC is crucial for understanding and optimizing formulations, as properties like drug solubilization, surface tension, and conductivity change significantly at this concentration.

Data Presentation: Physicochemical Properties

While a definitive CMC value is not available, the following table summarizes the known physicochemical properties of this compound and provides a template for recording future experimental CMC data.

| Property | Value | Reference |

| Molecular Formula | C39H80O3 | [2] |

| Molecular Weight | 597.06 g/mol | [2] |

| IUPAC Name | (2S)-2,3-dioctadecoxypropan-1-ol | [2] |

| Physical Form | White powder / Crystalline solid | [1] |

| Melting Point | 65 °C | |

| Solubility | DMF: 20 mg/ml; DMSO: 5 mg/ml; Ethanol (B145695): 30 mg/ml; PBS (pH 7.2): 0.25 mg/ml | [1] |

| Critical Micelle Conc. (CMC) | Not Reported (Expected to be very low) | |

| CMC (Hypothetical, Aqueous Buffer) | e.g., X µM at 25°C | |

| CMC (Hypothetical, with co-solvent) | e.g., Y µM in 5% Ethanol at 25°C |

Experimental Protocols for CMC Determination

Given the low aqueous solubility of this compound, specialized techniques are required to determine its aggregation behavior. The following are detailed protocols for two suitable methods.

This is a highly sensitive method for detecting the formation of hydrophobic microenvironments (micelle cores).[6][7] A fluorescent probe that changes its quantum yield or emission spectrum upon moving from a polar (water) to a nonpolar (micelle core) environment is used. Pyrene (B120774) and 1,6-Diphenyl-1,3,5-hexatriene (DPH) are common probes.

Protocol using Pyrene:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in a suitable organic solvent like chloroform (B151607) or a chloroform/methanol mixture.

-

Prepare a 0.2 mM stock solution of pyrene in ethanol.

-

-

Sample Preparation:

-

Prepare a series of glass vials. In each vial, aliquot varying amounts of the lipid stock solution to achieve a range of final concentrations (e.g., from nanomolar to high micromolar).

-

Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of each vial. Further dry under vacuum for at least 2 hours to remove residual solvent.

-

Rehydrate the lipid films with a known volume of aqueous buffer (e.g., PBS, pH 7.4) to create lipid dispersions. This step may require sonication or vortexing to ensure homogeneity.

-

To each lipid dispersion, add the pyrene stock solution to a final concentration of approximately 0.3 µM.[8] Ensure the final ethanol concentration is minimal (<1%) and consistent across all samples.

-

Allow the samples to equilibrate for at least 30 minutes in the dark at a controlled temperature.[9]

-

-

Fluorescence Measurement:

-

Set the excitation wavelength to 334 nm.

-

Record the emission spectra from approximately 350 nm to 450 nm.

-

Extract the fluorescence intensities of the first vibrational peak (I1, ~372 nm) and the third vibrational peak (I3, ~383 nm).[8]

-

-

Data Analysis:

-

Calculate the ratio of intensities (I1/I3) for each sample.

-

Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

-

The plot will show a sharp decrease in the I1/I3 ratio as pyrene partitions into the newly formed hydrophobic micellar cores. The concentration at the inflection point of this sigmoidal curve is the CMC.

-

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[10][11] It can detect the formation of micelles as a sudden appearance of particles of a certain size.

Protocol:

-

Sample Preparation:

-

Prepare a series of lipid dispersions of this compound in a filtered, high-purity aqueous buffer across a wide concentration range, similar to the fluorescence protocol. Homogenize the samples by gentle sonication if necessary.

-

Filter all samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

-

DLS Measurement:

-

Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

-

For each concentration, transfer the sample to a clean, dust-free cuvette.

-

Measure the scattered light intensity and the particle size distribution. Perform multiple acquisitions for each sample to ensure reproducibility.[12]

-

-

Data Analysis:

-

Plot the total scattering intensity (in kilocounts per second, kcps) as a function of lipid concentration.

-

Plot the average particle hydrodynamic radius (Rh) as a function of lipid concentration.

-

Below the CMC, the scattering intensity will be low and characteristic of small monomers. At the CMC, there will be a sharp increase in scattering intensity, indicating the formation of larger aggregates (micelles).

-

The concentration at which a distinct population of particles with a consistent size (typically a few nanometers) appears and the scattering intensity begins to rise sharply is identified as the CMC.

-

Visualizations: Workflows and Structures

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C39H80O3 | CID 13418278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 10. unchainedlabs.com [unchainedlabs.com]

- 11. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 1,2-O-Dioctadecyl-sn-glycerol: A Non-Hydrolyzable Diacylglycerol Analog for Signal Transduction Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol (DAG) is a pivotal lipid second messenger that modulates a wide array of cellular processes primarily through the activation of Protein Kinase C (PKC) and other signaling proteins. The transient nature of endogenous DAG, owing to its rapid metabolism, complicates the study of its downstream effects. 1,2-O-Dioctadecyl-sn-glycerol is a synthetic, non-hydrolyzable DAG analog that provides a powerful tool for circumventing this limitation. By substituting the ester linkages found in natural DAGs with ether linkages, this molecule resists enzymatic degradation, enabling sustained activation of DAG-dependent pathways. This technical guide offers an in-depth overview of this compound, its mechanism of action, applications in research, and detailed experimental protocols for its use.

Introduction to Diacylglycerol Signaling

Diacylglycerol is a key signaling molecule produced at the cell membrane. Its generation is often triggered by the activation of cell surface receptors, which leads to the enzymatic breakdown of membrane phospholipids (B1166683) by phospholipase C (PLC). This reaction yields two second messengers: inositol (B14025) trisphosphate (IP₃), which mobilizes intracellular calcium, and DAG.[1]

The primary role of DAG is to act as a membrane-targeted activator for a variety of proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.[2][3][4] Upon binding DAG, conventional and novel PKC isoforms are recruited to the plasma membrane, where they become active and phosphorylate a multitude of downstream protein substrates.[5] This signaling cascade regulates fundamental cellular activities including proliferation, differentiation, apoptosis, and immune responses. The levels of DAG are tightly controlled and rapidly attenuated by enzymes such as DAG kinases and DAG lipases, which convert DAG into other molecules like phosphatidic acid.[2][3][6] This rapid turnover makes it challenging to study the prolonged effects of DAG signaling.

This compound: A Stable DAG Mimic

2.1. Chemical Properties and Mechanism of Action

This compound is a saturated dialkyl glyceryl ether that structurally mimics endogenous diacylglycerol.[7] Its key feature is the presence of two octadecyl chains linked to the glycerol (B35011) backbone via ether bonds, in contrast to the ester bonds found in natural DAG. This ether linkage renders the molecule resistant to hydrolysis by cellular lipases, ensuring its biological stability and allowing for long-term, sustained activation of DAG-effector proteins.

| Property | Value |

| Molecular Formula | C₃₉H₈₀O₃[8] |

| Molecular Weight | 597.1 g/mol [7] |

| Synonyms | (S)-2,3-Bis(octadecyloxy)propan-1-ol, 1,2-Di-O-octadecyl-sn-glycerol[9] |

| Appearance | Crystalline solid[7] |

| Solubility | Soluble in DMF (20 mg/ml), Ethanol (30 mg/ml), and DMSO (5 mg/ml). Poorly soluble in PBS (0.25 mg/ml).[7] |

By mimicking DAG, this compound binds to the C1 domain of PKC isoforms, inducing their translocation to the cell membrane and subsequent activation. This allows researchers to uncouple PKC activation from upstream receptor signaling and to investigate the specific downstream consequences of sustained PKC activity.

Signaling Pathway Visualization

The canonical signaling pathway leading to PKC activation is initiated by extracellular signals that activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into DAG and IP₃. DAG remains in the membrane to activate PKC.

References

- 1. DAG Assay Kit [cellbiolabs.com]

- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]

- 4. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diacylglycerol pathway | PPTX [slideshare.net]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | C39H80O3 | CID 13418278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. clearsynth.com [clearsynth.com]

The Enduring Bond: An In-depth Technical Guide to the Stability of the Ether Linkage in 1,2-O-Dioctadecyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the ether linkage in 1,2-O-Dioctadecyl-sn-glycerol, a key synthetic dialkyl glycerol (B35011) ether lipid. Its exceptional stability compared to its ester-linked counterparts makes it an invaluable tool in research and a promising component in advanced drug delivery systems. This document delves into the chemical and enzymatic factors governing its stability, presents available data, outlines experimental protocols for stability assessment, and explores its role in cellular signaling.

Introduction: The Significance of Ether Lipid Stability

Ether lipids, characterized by the presence of an ether bond at the sn-1 position of the glycerol backbone, are a class of glycerophospholipids with unique chemical and biological properties. Unlike the more common ester linkages found in diacyl glycerolipids, the ether linkage (C-O-C) is significantly more resistant to chemical and enzymatic hydrolysis. This inherent stability is a cornerstone of their utility in various scientific and therapeutic applications.

This compound is a saturated dialkyl glyceryl ether that serves as a non-hydrolyzable analog of the crucial signaling molecule diacylglycerol (DAG). This stability allows researchers to investigate DAG-mediated signaling pathways without the complication of metabolic degradation. Furthermore, its incorporation into lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, can enhance their stability in biological environments, leading to improved circulation times and therapeutic efficacy.

Chemical Stability of the Ether Linkage

The ether linkage in this compound exhibits remarkable resistance to chemical degradation, particularly hydrolysis, under a wide range of pH and temperature conditions.

pH Stability

Thermal Stability

Saturated ether lipids like this compound possess high thermal stability. The absence of double bonds in the octadecyl chains prevents oxidation, a common degradation pathway for unsaturated lipids. The ether linkage itself is thermally robust. While specific degradation temperatures are not extensively reported, it is understood that these lipids can withstand temperatures significantly higher than their ester-linked counterparts without decomposition. This property is advantageous for formulation processes that may involve heat.

Table 1: Comparative Stability of Ether vs. Ester Linkages

| Feature | Ether Linkage (in this compound) | Ester Linkage (in Diacyl-sn-glycerols) |

| Chemical Structure | R-O-CH₂- | R-C(=O)O-CH₂- |

| Susceptibility to Hydrolysis | Highly resistant to acid and base catalysis. | Susceptible to both acid and base-catalyzed hydrolysis. |

| Enzymatic Cleavage | Cleaved by specific etherases (e.g., AGMO). | Cleaved by a wide range of lipases and esterases. |

| Oxidative Stability | High (for saturated alkyl chains). | Variable; lower for unsaturated acyl chains. |

| Thermal Stability | High. | Lower, especially for unsaturated acyl chains. |

Enzymatic Stability and Degradation Pathway

While resistant to many chemical and enzymatic attacks, the ether linkage in this compound can be cleaved by a specific class of enzymes known as etherases.

Alkylglycerol Monooxygenase (AGMO)

The primary enzyme responsible for the catabolism of saturated ether lipids is alkylglycerol monooxygenase (AGMO), also known as glyceryl-ether monooxygenase.[1][2] This enzyme catalyzes the oxidative cleavage of the O-alkyl bond, converting the alkylglycerol into a fatty aldehyde and glycerol.[1][2] This reaction is irreversible and is a critical step in ether lipid metabolism.[2]

The degradation pathway initiated by AGMO is depicted below:

Role in Cellular Signaling: A Stable Diacylglycerol Analog

This compound is widely used in cell biology research as a stable, non-metabolizable analog of diacylglycerol (DAG). DAG is a critical second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[3][4] The transient nature of endogenous DAG makes studying its downstream effects challenging. The stability of the ether linkages in this compound allows for sustained activation of PKC, enabling researchers to elucidate the intricacies of this signaling pathway.[5]

The activation of conventional and novel PKC isoforms by DAG or its analogs is a key event in signal transduction.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires robust analytical methods to detect and quantify the parent compound and any potential degradation products.

General Experimental Workflow for Stability Testing

A typical workflow for evaluating the stability of this compound is outlined below. This workflow can be adapted for various stress conditions (e.g., different pH, temperatures, or enzymatic exposure).

Detailed Methodology: HPLC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the analysis of lipids due to its high sensitivity and specificity.

Objective: To quantify the amount of intact this compound and detect potential degradation products over time under specific stress conditions.

Materials:

-

This compound standard

-

HPLC-grade solvents (e.g., methanol, isopropanol, acetonitrile, water)

-

Formic acid and ammonium (B1175870) formate (B1220265) (for mobile phase modification)

-

Lipid extraction solvents (chloroform, methanol)

-

Internal standard (e.g., a deuterated version of the analyte or a similar ether lipid with a different chain length)

-

HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF)

-

Reversed-phase C18 HPLC column

Procedure:

-

Sample Preparation and Incubation:

-

Prepare a stock solution of this compound in an appropriate organic solvent.

-

For pH stability testing, dilute the stock solution into aqueous buffers of varying pH (e.g., pH 4, 7, and 9).

-

For thermal stability testing, incubate the solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

At predetermined time points, aliquot a portion of the sample.

-

-

Lipid Extraction:

-

To the collected sample aliquot, add the internal standard.

-

Perform a liquid-liquid extraction using a standard method like the Bligh-Dyer or Folch procedure to isolate the lipids.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in the initial mobile phase for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

Chromatography:

-

Use a reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase system such as:

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with formic acid and ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with formic acid and ammonium formate.

-

-

Develop a gradient to effectively separate the parent lipid from potential degradation products.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

Monitor the transition of the precursor ion (the [M+H]⁺ or [M+NH₄]⁺ adduct of this compound) to a specific product ion.

-

Simultaneously monitor for the MRM transitions of expected degradation products (e.g., octadecanal, octadecanoic acid) and the internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve using the standard solutions.

-

Calculate the concentration of this compound at each time point by normalizing the peak area of the analyte to the peak area of the internal standard.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics.

-

Conclusion

The ether linkage in this compound confers exceptional chemical and enzymatic stability, making it a robust molecule for a wide range of applications in research and drug development. Its resistance to hydrolysis across a broad pH range and its thermal stability are key advantages over its ester-linked counterparts. While susceptible to enzymatic cleavage by AGMO, this process is highly specific. The ability of this compound to act as a stable analog of diacylglycerol has been instrumental in advancing our understanding of PKC-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of its stability, ensuring its effective and reliable use in scientific and therapeutic contexts. For professionals in drug development, the inherent stability of this ether lipid offers a promising avenue for creating more robust and effective lipid-based delivery systems.

References

- 1. A continuous assay for O-alkylglycerol monooxygenase (E.C. 1.14.16.5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkylglycerol Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Ether lipid - Wikipedia [en.wikipedia.org]

The Role of 1,2-O-Dioctadecyl-sn-glycerol in Model Lipid Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,2-O-Dioctadecyl-sn-glycerol (DODAG), a saturated dialkyl glyceryl ether, and its pivotal role in the study and application of model lipid membranes. Due to its unique structural properties, DODAG serves as a valuable tool in biophysical research and as a critical component in advanced drug delivery systems.

Introduction to this compound (DODAG)

This compound is a synthetic lipid characterized by two C18 (octadecyl) alkyl chains attached to the sn-1 and sn-2 positions of a glycerol (B35011) backbone via ether linkages. This structure is fundamentally different from the more common diacylglycerols (DAGs) found in biological membranes, where fatty acids are linked by ester bonds. The resistance of these ether bonds to enzymatic and chemical hydrolysis grants DODAG exceptional stability, making it an ideal mimic for the metabolically labile signaling molecule, sn-1,2-diacylglycerol. This stability allows researchers to investigate membrane-related phenomena, such as signal transduction and membrane fusion, without the complication of metabolic degradation.

Physicochemical and Biophysical Properties

The distinct chemical structure of DODAG imparts specific physical properties that influence its behavior in model lipid membranes. Its two long, saturated octadecyl chains promote ordered packing within a lipid bilayer, while the ether linkages enhance its chemical stability.

Data Presentation: Properties of DODAG

The following tables summarize the key physicochemical and biophysical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2,3-bis(octadecyloxy)propan-1-ol | PubChem |

| Synonyms | D-α,β-Dioctadecyl-glycerol, (S)-2,3-Bis(octadecyloxy)propan-1-ol | Benchchem |

| CAS Number | 82188-61-2 | Benchchem |

| Molecular Formula | C₃₉H₈₀O₃ | PubChem |

| Molecular Weight | 597.1 g/mol | Cayman Chemical |

| Appearance | Crystalline solid | Cayman Chemical |

Table 2: Summary of Biophysical Effects of DODAG in Model Lipid Membranes

| Parameter | Effect of DODAG Incorporation | Quantitative Data | Source |

| Membrane Stability | Increases chemical and enzymatic stability due to non-hydrolyzable ether bonds. | Not explicitly quantified in cited literature. | Benchchem |

| Membrane Rigidity | Saturated alkyl chains are expected to increase membrane rigidity and order. | Not explicitly quantified in cited literature. | General Ether Lipid Properties |

| Phase Transition (Tₘ) | Expected to influence the phase transition of host lipids, potentially broadening the transition. | Specific ΔTₘ values for DODAG in model membranes (e.g., DPPC) were not reported in the cited literature. | General Ether Lipid Properties |

| Drug Delivery Vehicle Stability | Enhances the structural integrity and stability of liposomes and lipid nanoparticles. | Not explicitly quantified in cited literature. | Benchchem |

Core Roles and Applications in Model Membranes

Non-Hydrolyzable Diacylglycerol (DAG) Mimic

The most significant role of DODAG in biochemical research is its function as a stable analogue of diacylglycerol (DAG). DAG is a critical second messenger in cellular signaling, most notably in the activation of Protein Kinase C (PKC).[1][2] The ester linkages in natural DAG are rapidly hydrolyzed by cellular lipases, terminating the signal. Because DODAG's ether linkages are resistant to this cleavage, it can be used to induce sustained activation of PKC and other DAG-effector proteins, allowing for detailed study of these signaling pathways.[3]

Signaling Pathway: Protein Kinase C Activation

The diagram below illustrates the canonical pathway for the activation of conventional Protein Kinase C (cPKC) isoforms, where DODAG can substitute for endogenous DAG to produce a sustained signal.

Enhancement of Membrane Stability

Ether lipids are known to form more stable membranes compared to their ester-linked counterparts. The ether bond is less susceptible to oxidative damage and is stable across a wider range of pH conditions. When incorporated into liposomes or lipid nanoparticles, DODAG can significantly enhance the structural integrity of these vesicles. This increased stability is crucial for drug delivery applications, as it prevents the premature leakage of encapsulated therapeutic agents and increases their circulation time in biological systems.

Experimental Protocols and Methodologies

The study of DODAG in model membranes involves standardized biophysical techniques. Below are detailed protocols for the preparation and characterization of DODAG-containing liposomes.

Experimental Workflow

The following diagram outlines the typical workflow for preparing and characterizing model lipid membranes incorporating DODAG.

Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This method is widely used to produce unilamellar vesicles of a controlled size.

Materials:

-

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

This compound (DODAG)

-

Cholesterol

-

Chloroform and/or Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator, water bath, vacuum pump

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve the desired lipids (e.g., DPPC, cholesterol, and DODAG at a specific molar ratio) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. Ensure complete dissolution.[4]

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-50°C). Rotate the flask to create a thin, uniform lipid film on the inner surface.[5]

-

Drying: Once the film appears dry, place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[5]

-

Hydration: Add the hydration buffer (e.g., PBS) pre-heated to a temperature above the main phase transition temperature (Tₘ) of the lipid mixture (for DPPC, >41°C). The volume is typically chosen to achieve a final lipid concentration of 10-20 mg/mL.[4]

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film. This process results in the spontaneous formation of multilamellar vesicles (MLVs). Allow the mixture to hydrate (B1144303) for approximately 1 hour.[4]

-

Extrusion (Sizing): To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).[6]

-

Extrusion Process: Heat the extruder to a temperature above the Tₘ of the lipids. Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs).

-

Storage: Store the final liposome suspension at 4°C. For long-term storage, consider appropriate sterile conditions or the use of cryoprotectants.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes.

Procedure:

-

Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to avoid scattering artifacts from high concentrations.

-

Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

-

Measurement: Place the cuvette in the instrument and perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

-

Data Analysis: The software calculates the average particle size (hydrodynamic diameter), the PDI (a measure of the width of the size distribution; a value <0.3 is typically considered acceptable), and, if equipped, the zeta potential (a measure of surface charge and colloidal stability).[7]

Protocol 3: Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the liposomes, confirming their morphology and size.

Procedure:

-

Grid Preparation: Place a drop of the diluted liposome suspension onto a carbon-coated TEM grid and allow it to adsorb for 1-2 minutes.

-

Negative Staining: Wick away the excess sample with filter paper. Apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.[8]

-

Final Preparation: Wick away the excess stain and allow the grid to air-dry completely.

-

Imaging: Image the grid using a transmission electron microscope. The liposomes will appear as bright, spherical structures against a dark background. This allows for the direct measurement of vesicle size and assessment of lamellarity.[9][10]

Protocol 4: Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature (Tₘ) of the lipid bilayer and to assess how incorporated molecules like DODAG affect it.[11]

Procedure:

-

Sample and Reference Preparation: Accurately weigh a concentrated liposome suspension (e.g., 10-20 mg/mL) into a DSC sample pan. Prepare a reference pan containing the same volume of buffer. Seal both pans hermetically.

-

Instrument Program: Place the sample and reference pans into the calorimeter. Program the instrument to scan over a relevant temperature range (e.g., 20°C to 60°C for DPPC-based liposomes) at a controlled heating rate (e.g., 1-5°C/min).

-

Data Acquisition: Run the heating and cooling scans. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: An endothermic peak in the heating thermogram indicates the gel-to-liquid crystalline phase transition. The temperature at the peak maximum is the Tₘ. The width and enthalpy (area under the peak) of the transition provide information about the cooperativity of the melting process. The inclusion of DODAG would be expected to alter these parameters.

Conclusion and Future Perspectives

This compound is a powerful tool for researchers in membrane biophysics and drug delivery. Its primary role as a non-hydrolyzable DAG mimic enables detailed investigations of crucial signaling pathways. Furthermore, its stabilizing properties, conferred by its ether linkages and saturated alkyl chains, make it a valuable component for creating robust liposomal and nanoparticle-based therapeutic carriers.

While the qualitative roles of DODAG are well-appreciated, there remains a need for more extensive quantitative studies. Future research should focus on systematically characterizing the precise effects of varying DODAG concentrations on the biophysical properties of different model lipid membranes, including phase behavior, thickness, and permeability. Such data will further refine our understanding of ether lipid-containing membranes and aid in the rational design of next-generation drug delivery vehicles.

References

- 1. Molecular Dynamics Simulations of Lipid Bilayers [blanco.biomol.uci.edu]

- 2. future4200.com [future4200.com]

- 3. Effects of Lipid Composition on Bilayer Membranes Quantified by All-Atom Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue [mdpi.com]

- 5. Molecular dynamics simulation studies of lipid bilayer systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 9. Biophysical characterization of polydisperse liposomal adjuvant formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The phase transition behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) model membrane influenced by 2,4-dichlorophenol--an FT-Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biophysical Interaction of 1,2-O-Dioctadecyl-sn-glycerol with Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction of 1,2-O-Dioctadecyl-sn-glycerol, a synthetic dialkyl glycerol (B35011), with lipid bilayers. As a stable analogue of the endogenous second messenger diacylglycerol (DAG), this molecule is a valuable tool for investigating membrane biophysics and cellular signaling pathways. This document details its effects on membrane properties, its role in signaling cascades, and the experimental methodologies used to study these interactions.

Introduction to this compound

This compound is a saturated dialkyl glyceryl ether characterized by two octadecyl chains attached to the sn-1 and sn-2 positions of the glycerol backbone via ether linkages. This structure makes it a non-hydrolyzable mimic of naturally occurring diacylglycerols, where fatty acids are linked by more labile ester bonds. This resistance to enzymatic degradation by lipases provides a stable molecular tool for researchers to investigate the prolonged effects of DAG-like molecules on lipid membranes and cellular processes. Its primary applications in research include its use in model lipid bilayers to study membrane dynamics and stability, and as a component in drug delivery systems such as liposomes and lipid nanoparticles.

Interaction with and Effects on Lipid Bilayers

The incorporation of this compound into a lipid bilayer can induce significant changes in the membrane's physical properties. While specific quantitative data for this exact molecule is limited in publicly available literature, studies on analogous dialkyl phospholipids (B1166683) provide insights into its likely effects.

Membrane Phase Behavior

The thermotropic phase behavior of lipid bilayers is a critical aspect of their function, influencing fluidity and permeability. The introduction of diether lipids like this compound can alter the main phase transition temperature (Tm) and the enthalpy of this transition.

| Lipid Composition | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Reference |

| Dipalmitoylphosphatidylcholine (DPPC) | 41.4 | 8.7 | [1] |

| 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine (DHPC - dialkyl analog) | 44.5 | 9.6 | [1] |

Table 1: Thermotropic properties of DPPC and its dialkyl analog, DHPC, as determined by differential scanning calorimetry. The data on DHPC suggests that the ether linkage in molecules like this compound may lead to a slight increase in the phase transition temperature and enthalpy compared to their diacyl counterparts.

Membrane Fluidity and Order

Membrane fluidity is crucial for many cellular processes, including the function of membrane proteins. The ether linkages in this compound are expected to influence the packing of the lipid acyl chains and thus affect membrane fluidity. Studies on similar ether lipids suggest that they can lead to a more ordered membrane state in the gel phase and have variable effects on the liquid-crystalline phase.

| Parameter | Technique | Expected Effect of this compound |

| Fluorescence Anisotropy | Fluorescence Spectroscopy | Increase in the gel phase, indicating decreased fluidity. |

| Acyl Chain Order Parameter | NMR Spectroscopy | Increase in the gel phase, indicating a more ordered state. |

Table 2: Expected effects of this compound on membrane fluidity and order based on studies of analogous ether lipids.

Interfacial Properties

Spectroscopic studies on dialkyl analogs of phosphatidylcholines have revealed that the replacement of ester with ether linkages leads to structural changes at the bilayer's polar/apolar interface. These changes result in an increased polarity in the local environments of the phosphate (B84403) headgroups and the ester carbonyl groups of neighboring lipids[1]. This suggests that this compound may alter the hydration profile and intermolecular interactions at the membrane surface.

Role in Cellular Signaling

As a diacylglycerol analogue, this compound is implicated in cellular signaling pathways that are regulated by DAG. The most prominent of these is the activation of Protein Kinase C (PKC).

Protein Kinase C Activation

Diacylglycerol is a key activator of conventional and novel PKC isoforms. It facilitates the translocation of PKC from the cytosol to the cell membrane, where it becomes catalytically active. The structural similarity of this compound to DAG suggests it can also activate PKC. Its resistance to hydrolysis would lead to prolonged activation of the enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.

Preparation of Liposomes

Liposomes are commonly used as model membrane systems. The thin-film hydration method is a widely used technique for their preparation.

Protocol:

-

Lipid Mixture Preparation: Dissolve the desired lipids, including this compound, in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add an aqueous buffer to the flask and hydrate the lipid film at a temperature above the main phase transition temperature (Tm) of the lipid mixture.

-

Vesicle Formation: Agitate the suspension by vortexing or gentle shaking to detach the lipid film from the flask wall, resulting in the formation of multilamellar vesicles (MLVs).

-

Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate filters with a specific pore size (for Large Unilamellar Vesicles - LUVs) or sonication (for Small Unilamellar Vesicles - SUVs).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid bilayers.

Protocol:

-

Sample Preparation: Prepare a concentrated suspension of liposomes (MLVs are typically used) in the desired buffer.

-

DSC Measurement: Load a precise amount of the liposome suspension into an aluminum DSC pan and seal it. Use a pan containing the same buffer as a reference.

-

Thermal Scan: Place the sample and reference pans in the DSC instrument. Heat and cool the samples at a controlled rate (e.g., 1-5 °C/min) over the temperature range of interest.

-

Data Analysis: The heat flow as a function of temperature is recorded. The phase transition is observed as an endothermic peak upon heating. The peak maximum corresponds to the Tm, and the area under the peak is proportional to the transition enthalpy (ΔH).

Fluorescence Anisotropy

This technique measures membrane fluidity by monitoring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Protocol:

-

Probe Incorporation: Add a small aliquot of a fluorescent probe stock solution (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) - DPH, or trimethylammonium-DPH - TMA-DPH) to the liposome suspension.

-

Incubation: Incubate the mixture to allow the probe to partition into the lipid bilayers.

-

Anisotropy Measurement: Place the sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light at the probe's excitation wavelength.

-

Data Acquisition: Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the polarization of the excitation light.

-

Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor of the instrument. Higher 'r' values correspond to lower membrane fluidity.

Protein Kinase C (PKC) Activity Assay

This assay measures the ability of this compound to activate PKC.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a PKC substrate (e.g., a specific peptide), ATP, and the purified PKC enzyme.

-

Activation: Add the lipid activator, which consists of phosphatidylserine (B164497) and this compound, to the reaction mixture. The lipids are typically prepared as mixed micelles.

-

Kinase Reaction: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specific time (e.g., 10 minutes).

-

Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto P81 phosphocellulose paper and washing away the free ATP.

-

Quantification: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter. The level of radioactivity is proportional to the PKC activity.

Conclusion

This compound serves as a crucial tool for dissecting the biophysical and signaling roles of diacylglycerol in cellular membranes. Its ether linkages confer stability, allowing for prolonged and controlled studies of its effects on lipid bilayer properties and enzyme activation. While direct quantitative data for this specific molecule is an area for future research, the methodologies outlined in this guide provide a robust framework for its investigation. A deeper understanding of its interactions with lipid bilayers will undoubtedly contribute to advancements in drug delivery design and the elucidation of complex cellular signaling networks.

References

A Technical Guide to 1,2-O-Dioctadecyl-sn-glycerol for Studying Lipid Raft Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-O-Dioctadecyl-sn-glycerol, a non-hydrolyzable diether lipid, and its application as a critical tool for investigating the structure, dynamics, and signaling functions of lipid rafts.

Introduction: The Challenge of Studying Lipid Rafts

Lipid rafts are dynamic, nanoscale assemblies within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[1] These microdomains are thought to function as platforms for signal transduction, protein trafficking, and membrane sorting.[2][3] However, their transient and heterogeneous nature makes them notoriously difficult to study. A key challenge is that many signaling lipids that influence raft formation, such as diacylglycerol (DAG), are metabolically labile.

This compound emerges as a powerful molecular tool to overcome this limitation. As a synthetic analog of DAG, it features two octadecyl chains linked to the glycerol (B35011) backbone via stable ether bonds, rendering it resistant to hydrolysis by cellular lipases.[2] This stability allows for long-term experiments and the precise modulation of membrane properties to dissect the intricate role of DAG in lipid raft organization and function.

Physicochemical Properties

This compound is a saturated dialkyl glyceryl ether that structurally mimics endogenous diacylglycerol. Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2,3-dioctadecoxypropan-1-ol | [4] |

| Molecular Formula | C₃₉H₈₀O₃ | [4] |

| Molecular Weight | 597.05 g/mol | [5] |

| Physical Form | Crystalline solid | [3] |

| Melting Point | 65 °C | [5] |

| Solubility | DMF: 20 mg/ml; Ethanol: 30 mg/ml; DMSO: 5 mg/ml | [3] |

| Storage Temperature | -20°C | [3] |

| Key Feature | Ether linkages instead of ester linkages, conferring resistance to enzymatic hydrolysis. | [2] |

Mechanism of Action: A Stable Mimic in a Dynamic Environment

The utility of this compound stems from its ability to integrate into lipid bilayers and mimic the biophysical effects of natural DAG. The two saturated octadecyl chains promote packing with cholesterol and the acyl chains of sphingolipids, which are key components of the liquid-ordered (Lₒ) phase that characterizes lipid rafts.[6] The glycerol headgroup, analogous to DAG, can modulate the activity of membrane-associated enzymes.[2] By introducing this stable analog, researchers can induce and stabilize raft-like domains to study their downstream effects without the complication of rapid metabolic turnover.

Experimental Applications and Protocols

This compound is primarily used in model membrane systems, such as liposomes or supported lipid bilayers, to control membrane composition and study biophysical properties.

Preparation of Model Membranes (LUVs)

Large Unilamellar Vesicles (LUVs) are a common model system. The following protocol, based on the thin-film hydration and extrusion method, can be used to prepare LUVs incorporating this compound.[7][8]

Detailed Methodology:

-

Lipid Dissolution: In a round-bottom flask, combine desired lipids from stock solutions in chloroform or a chloroform:methanol mixture. For a raft-forming mixture, a common ratio is 2:2:1 of an unsaturated phospholipid (like DOPC), sphingomyelin, and cholesterol.[9] Add this compound at the desired molar percentage (e.g., 1-10 mol%).

-

Film Formation: Remove the organic solvent using a rotary evaporator to create a thin, uniform lipid film on the flask wall. Alternatively, for small volumes, use a gentle stream of inert nitrogen gas.

-

Drying: Place the flask under high vacuum for at least 2 hours (preferably overnight) to ensure complete removal of residual solvent.

-

Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. The buffer temperature must be above the main phase transition temperature (Tc) of the lipid with the highest Tc. Agitate the flask by vortexing or gentle shaking to hydrate the film, which will swell and detach to form multilamellar vesicles (MLVs).[8]

-

Extrusion: To create unilamellar vesicles of a uniform size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm). The extrusion should be performed at a temperature above the Tc and repeated an odd number of times (e.g., 21 passes) for best results.[7]

-

Storage: Store the resulting LUV suspension at 4°C. For long-term storage, it is best to use them within a few days.

Analysis of Lipid Raft Properties

Steady-state fluorescence anisotropy is a technique used to measure the rotational freedom of a fluorescent probe within the lipid bilayer, which directly correlates with membrane order and fluidity.[10] Probes like DPH-PC are often used. A higher anisotropy value indicates a more ordered (less fluid) environment, characteristic of the Lₒ phase in lipid rafts.

Experimental Protocol:

-

Probe Incorporation: Prepare LUVs as described above, including a fluorescent lipid probe (e.g., DPH-PC) at a low concentration (~0.5 mol%) during the initial lipid dissolution step.

-

Sample Preparation: Dilute the LUV suspension in buffer to a final lipid concentration suitable for fluorescence measurements (e.g., 0.1-0.5 mM).

-

Measurement: Using a fluorometer equipped with polarizers, excite the sample with vertically polarized light at the probe's excitation wavelength. Measure the fluorescence emission intensity parallel (Ivv) and perpendicular (Ivh) to the excitation plane. Repeat with horizontally polarized excitation light to measure Ihv and Ihh.

-

Calculation: Calculate the steady-state anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where G (the G-factor) = Ihv / Ihh, which corrects for instrumental bias.

-

Data Interpretation: Compare the anisotropy values of membranes with and without this compound. An increase in anisotropy indicates that the compound promotes the formation of more ordered domains.

Representative Quantitative Data:

The following table illustrates the expected trend in fluorescence anisotropy values when modulating membrane composition. Actual values will depend on the specific lipid mixture, temperature, and probe used.

| Membrane Composition | Expected Phase State | Representative Anisotropy (r) Value | Interpretation |

| DOPC (100%) | Liquid-Disordered (Ld) | ~0.05 - 0.10 | High fluidity, low order.[10] |

| DOPC:Cholesterol:Sphingomyelin (2:1:2) | Phase-Separated (Ld + Lo) | ~0.15 - 0.25 | Coexistence of fluid and ordered domains. |

| Above + 10% this compound | Increased Lo Phase | >0.25 | Increased proportion or stability of ordered domains. |

| Above + Methyl-β-cyclodextrin (Cholesterol Depletion) | Disrupted Lo Phase | <0.15 | Loss of ordered domains, increased fluidity.[10] |

FRAP is used to measure the lateral mobility of fluorescently-labeled molecules within a membrane.[11][12] By incorporating a fluorescent lipid or protein into a supported lipid bilayer containing this compound, one can determine if the formation of ordered domains impedes diffusion.

Conceptual Protocol:

-

System Preparation: Prepare a supported lipid bilayer (SLB) on a glass coverslip using LUVs that include the lipid of interest, this compound, and a fluorescently-labeled lipid probe (e.g., Texas Red-DPPE).

-

Imaging: Using a confocal microscope, acquire a baseline image of the SLB at low laser power.[13]

-

Photobleaching: Define a region of interest (ROI) and photobleach it with a short burst of high-intensity laser light.

-

Recovery Monitoring: Immediately following the bleach, acquire a time-series of images at low laser power to monitor the recovery of fluorescence in the ROI.

-

Data Analysis: Measure the mean fluorescence intensity within the ROI for each time point. After correcting for background and acquisition photobleaching, plot the normalized intensity versus time. The resulting curve can be fitted to determine the lateral diffusion coefficient (D) and the mobile fraction of the probe. A lower diffusion coefficient in the presence of this compound would suggest that the probe is confined within more viscous, ordered domains.

Application in Signaling Pathway Analysis: PKC Activation

One of the most critical roles of DAG is the activation of Protein Kinase C (PKC), a family of enzymes central to numerous signaling cascades.[14] PKC is recruited from the cytosol to the membrane by DAG, where it becomes active. This process is often localized to lipid rafts.[15] Because this compound is a stable DAG mimic, it can be used to persistently activate PKC at the membrane, allowing for detailed study of its downstream effects.

References

- 1. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy [mdpi.com]

- 2. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liposomes: Protocol [inanobotdresden.github.io]

- 6. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]

- 9. levental-lab.com [levental-lab.com]

- 10. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 12. Flourescence Recovery After Photobleaching (FRAP) [bio.davidson.edu]

- 13. ibidi.com [ibidi.com]

- 14. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Amplification of Diacylglycerol Activation of Protein Kinase C by Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Characterization of 1,2-O-Dioctadecyl-sn-glycerol using NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical characterization of 1,2-O-Dioctadecyl-sn-glycerol using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize synthetic lipids and require detailed structural elucidation and characterization data.

Introduction

This compound is a synthetic dialkyl glycerol (B35011) ether lipid. Its structure, comprising a glycerol backbone with two octadecyl chains attached via ether linkages at the sn-1 and sn-2 positions, makes it a valuable component in various biomedical and pharmaceutical applications. Ether lipids are known for their increased stability against chemical and enzymatic degradation compared to their ester-linked counterparts, making them suitable for use in drug delivery systems, as adjuvants, and in the formation of stable liposomes and other lipid nanoparticles.

Accurate and comprehensive analytical characterization is crucial to ensure the identity, purity, and quality of this compound for research and development purposes. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. This guide focuses on the application of ¹H and ¹³C NMR for the unequivocal characterization of this specific ether lipid.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 - 3.75 | m | 2H | H-1a, H-1b |

| ~3.55 - 3.65 | m | 1H | H-2 |

| ~3.40 - 3.50 | m | 4H | -O-CH₂ -(CH₂)₁₆-CH₃ (from both chains) |

| ~3.40 - 3.50 | m | 2H | H-3a, H-3b |

| ~1.50 - 1.60 | m | 4H | -O-CH₂-CH₂ -(CH₂)₁₅-CH₃ (from both chains) |

| ~1.25 | br s | 60H | -(CH₂)₁₅- (from both chains) |

| ~0.88 | t | 6H | -CH₃ (from both chains) |

m = multiplet, br s = broad singlet, t = triplet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~78-80 | C-2 |

| ~72-74 | C-1 |

| ~70-72 | -O-CH₂ -(CH₂)₁₆-CH₃ (from both chains) |

| ~64-66 | C-3 |

| ~31.9 | -(CH₂)₁₅-CH₂ -CH₃ (from both chains) |

| ~29.7 | -(CH₂ )₁₄- (bulk methylene (B1212753) signal from both chains) |

| ~29.4 | -O-CH₂-CH₂ -(CH₂)₁₅-CH₃ (from both chains) |

| ~26.1 | -O-CH₂-CH₂-CH₂ -(CH₂)₁₄-CH₃ (from both chains) |

| ~22.7 | -CH₂ -CH₃ (from both chains) |

| ~14.1 | -CH₃ (from both chains) |

Experimental Protocols

The following section outlines a general methodology for the NMR analysis of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for lipid analysis due to its ability to dissolve nonpolar compounds and its relatively simple solvent signal.

-

Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. TMS also serves as the chemical shift reference (0.00 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments are recommended for a comprehensive characterization:

-

¹H NMR: A standard one-dimensional proton NMR experiment is the first step. Key parameters include:

-

Sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

A relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR: A one-dimensional carbon NMR experiment with proton decoupling is essential for observing all unique carbon signals.

-